N-Allyl-N-(4-fluorophenyl)amine N-Allyl-N-(4-fluorophenyl)amine
Brand Name: Vulcanchem
CAS No.: 83164-79-8
VCID: VC8138817
InChI: InChI=1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
SMILES: C=CCNC1=CC=C(C=C1)F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

N-Allyl-N-(4-fluorophenyl)amine

CAS No.: 83164-79-8

Cat. No.: VC8138817

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

N-Allyl-N-(4-fluorophenyl)amine - 83164-79-8

Specification

CAS No. 83164-79-8
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 4-fluoro-N-prop-2-enylaniline
Standard InChI InChI=1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Standard InChI Key BRAVHRJRGNSPKN-UHFFFAOYSA-N
SMILES C=CCNC1=CC=C(C=C1)F
Canonical SMILES C=CCNC1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

N-Allyl-N-(4-fluorophenyl)amine is systematically named as 4-fluoro-N-(prop-2-en-1-yl)aniline, reflecting its substitution pattern. Its molecular formula C9H10FN\text{C}_9\text{H}_{10}\text{FN} corresponds to a monoisotopic mass of 151.0797 g/mol, as computed via high-resolution mass spectrometry . The compound is alternatively identified by synonyms such as N-allyl-4-fluoroaniline and 4-fluoro-N-prop-2-enylaniline, with registry numbers including CHEMBL3334573 and SCHEMBL2281904 .

Structural Characterization

The compound’s structure is defined by an allyl group (CH2CHCH2\text{CH}_2\text{CHCH}_2) bonded to the nitrogen atom of a 4-fluorophenyl ring. The SMILES notation C=CCNc1ccc(cc1)F\text{C=CCNc1ccc(cc1)F} and InChIKey BRAVHRJRGNSPKN-UHFFFAOYSA-N\text{BRAVHRJRGNSPKN-UHFFFAOYSA-N} provide unambiguous representations of its connectivity . The allyl moiety introduces rotational flexibility, while the electron-withdrawing fluorine atom at the para position influences the aromatic ring’s electronic properties.

Synthesis and Production

Synthetic Routes

N-Allyl-N-(4-fluorophenyl)amine is typically synthesized via condensation reactions between allylamine and 4-fluorobenzaldehyde derivatives. A palladium-catalyzed hydrosilylation protocol, as reported by Tafazolian and Schmidt (2016), demonstrates the selective reduction of imines to amines under mild conditions . For example, reacting N-allyl-1-(4-fluorophenyl)methanimine\text{N-allyl-1-(4-fluorophenyl)methanimine} with phenylsilane (PhSiH3\text{PhSiH}_3) in the presence of a palladium precatalyst yields the target amine with high efficiency .

Representative Reaction Scheme:

N-allyl-1-(4-fluorophenyl)methanimine+PhSiH3Pd catalystN-Allyl-N-(4-fluorophenyl)amine+Byproducts\text{N-allyl-1-(4-fluorophenyl)methanimine} + \text{PhSiH}_3 \xrightarrow{\text{Pd catalyst}} \text{N-Allyl-N-(4-fluorophenyl)amine} + \text{Byproducts}

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (hexanes:ethyl acetate, 90:10) and analyzed by 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy . Key spectral signatures include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 6.06 (ddt, J=17.2,10.4,6.0J = 17.2, 10.4, 6.0 Hz, 1H, allyl CH), 4.24 (dm, J=6.0J = 6.0 Hz, 2H, N-CH2_2) .

  • 13C^{13}\text{C} NMR (CDCl3_3): δ 160.3 (C-F), 116.3 (allyl CH2_2) .

Chemical and Physical Properties

Physicochemical Parameters

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-Allyl-N-(4-fluorophenyl)amine

PropertyValue
Molecular Weight151.19 g/mol
Exact Mass151.0797 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
Topological Polar Surface Area12 Ų
Complexity117

Data derived from PubChem and computed simulations .

Stability and Reactivity

As a secondary amine, the compound exhibits moderate basicity (pKa4.5\text{p}K_a \approx 4.5) and is susceptible to oxidation. Storage under inert atmospheres at room temperature is recommended to prevent degradation .

Applications in Organic Synthesis

Catalytic Hydrosilylation

The compound serves as a precursor in palladium-catalyzed hydrosilylation reactions, enabling the synthesis of chiral amines with applications in pharmaceuticals . For instance, its imine derivative undergoes selective reduction to yield bioactive molecules with fluorinated motifs.

Recent Research Developments

Recent studies highlight the utility of allylamines in asymmetric catalysis and material science. Advances in continuous-flow synthesis and computational modeling are expected to enhance the scalability and selectivity of N-Allyl-N-(4-fluorophenyl)amine production .

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